molecular formula C15H14N2O4 B5849226 N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide

N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide

Cat. No.: B5849226
M. Wt: 286.28 g/mol
InChI Key: FXXGHSHTBOTCTL-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis by activating caspases, a family of proteins that are involved in the execution of programmed cell death. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. In neurons, this compound has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway, a signaling pathway that is involved in the regulation of antioxidant and anti-inflammatory genes.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under a variety of experimental conditions, and its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively low potency compared to other HDAC inhibitors, its potential for off-target effects, and its limited availability for commercial purchase.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide, including the development of more potent and selective analogs, the investigation of its effects in animal models of disease, and the exploration of its potential as a therapeutic agent for a variety of conditions. This compound has also been shown to have potential as a tool compound for the study of epigenetic regulation and the role of HDACs in disease pathogenesis. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base, or the reaction of 3-nitrobenzoic acid with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-14(21-2)13(8-10)16-15(18)11-4-3-5-12(9-11)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXGHSHTBOTCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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